3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one
Beschreibung
Chemical Structure: 3-[(4-Methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one (CAS: 1170208-26-0) is a dihydropyrimidinone derivative with a 4-methoxybenzyl group at position 3 and a phenyl group at position 6 .
Molecular Formula: C₁₈H₁₆N₂O₂
Molecular Weight: 292.33 g/mol
Key Features:
- The dihydropyrimidinone core provides a partially saturated six-membered ring, enhancing conformational flexibility compared to fully aromatic pyrimidines.
- The 4-methoxyphenylmethyl substituent introduces electron-donating methoxy groups, which may influence lipophilicity and intermolecular interactions.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-7-14(8-10-16)12-20-13-19-17(11-18(20)21)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORHICOMYFIHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the reaction would involve:
Aldehyde: 4-methoxybenzaldehyde
β-Keto Ester: Ethyl acetoacetate
Urea or Thiourea: Urea
The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of 3-[(4-hydroxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one.
Reduction: Formation of 3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Industrial Processes: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Impact of Substituents on Properties and Bioactivity
Core Modifications: The dihydropyrimidinone core in the target compound allows partial saturation, balancing rigidity and flexibility, whereas pyrido[1,2-a]pyrimidin-4-one derivatives () exhibit full aromaticity, favoring planar interactions with targets like kinases . Furanose-substituted analogs () show higher polarity due to additional hydroxyl and acetate groups, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .
Functional Group Effects: Thione vs. Methoxy Positioning: The 4-methoxyphenyl group in the target compound vs. 3,4-dimethoxyphenyl in pyrido-pyrimidinones () alters electronic distribution, affecting interactions with hydrophobic pockets in biological targets .
Pharmacological Potential: Compound 6D () demonstrates broad antifungal and anticancer activity, likely due to its furanose moiety mimicking carbohydrate-binding domains in pathogens .
Biologische Aktivität
3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dihydropyrimidine core with methoxy and phenyl substituents. Its chemical formula is , which contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyrimidines exhibit significant anticancer properties. For instance, compounds similar to 3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one have been tested against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Methoxyphenyl derivative | MCF-7 (Breast) | 40.30 ± 2 | Induction of apoptosis via caspase activation |
| 4-Methoxyphenyl derivative | MDA-MB-231 (Breast) | 33.86 ± 2 | Inhibition of DNA biosynthesis |
| SCT-1 | A549 (Lung) | 5.9 ± 1.7 | Apoptosis induction |
| SCT-5 | SW-480 (Colon) | 16.1 | Multitarget inhibition |
The above data indicates that the presence of methoxy groups on the phenyl rings significantly enhances the anticancer activity of dihydropyrimidine derivatives, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
The mechanisms through which these compounds exert their biological effects include:
- Caspase Activation : Induction of apoptosis through the activation of caspases has been a primary mechanism observed in studies involving these compounds. For example, the compound SCT-4 was noted to decrease DNA biosynthesis significantly in MCF-7 cells .
- Inhibition of Cell Proliferation : Compounds have shown the ability to inhibit cell division in both tumor and normal cells. The structure–activity relationship (SAR) indicates that substituents on the aromatic rings influence their efficacy .
- Multitarget Interaction : In silico studies suggest that these compounds may interact with multiple cellular targets, enhancing their therapeutic potential against various cancers .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Study on Anticancer Activity : A study synthesized a series of 1,3,4-thiadiazole derivatives and tested them against MCF-7 and MDA-MB-231 cell lines. The most active compound showed an IC50 value indicating substantial cytotoxicity .
- Mechanistic Insights : Flow cytometry analyses demonstrated that certain derivatives induced early and late apoptosis in cancer cells, confirming their potential as chemotherapeutic agents .
Q & A
Q. What are the optimal catalytic conditions for synthesizing 3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one?
Answer: The Biginelli-like reaction is commonly used, employing ZnCl₂ as a Lewis acid catalyst in a refluxing solvent system (e.g., n-heptane-toluene, 1:1). Key parameters include:
- Catalyst loading : 20 mol% ZnCl₂ for efficient cyclocondensation .
- Solvent system : Polar aprotic solvents enhance reaction rates.
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) to track starting material consumption .
For derivatives, TsOH in ethanol with acetylated sugars (e.g., β-D-ribofuranose-1,2,3,5-tetra-o-acetate) can introduce functional groups .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and dihydropyrimidinone ring protons (δ 5.2–5.5 ppm for C₄-H) .
- FT-IR : Confirm carbonyl stretch (C=O, ~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺) .
- XRD : Resolve crystal packing using CCDC-deposited data (e.g., CCDC 1893720) .
Q. How can researchers assess the compound’s purity and stability?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients; target ≥95% purity .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Storage : -20°C under inert atmosphere to prevent oxidation of the dihydropyrimidinone ring .
Advanced Research Questions
Q. How can contradictory yield data from different synthesis protocols be resolved?
Answer:
- Parameter screening : Compare ZnCl₂ vs. alternative catalysts (e.g., Fe³⁺ or ionic liquids) under identical conditions .
- Kinetic studies : Use in situ FT-IR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
- Byproduct analysis : LC-MS to detect intermediates (e.g., uncyclized thiourea adducts) that reduce yields .
Q. What strategies are effective for synthesizing bioactive derivatives?
Answer:
- Glycosylation : React with acetylated sugars (e.g., β-D-ribofuranose derivatives) in ethanol using TsOH, yielding ribofuranosyl derivatives with potential antiviral activity .
- Structure-Activity Relationship (SAR) : Introduce substituents at C₆ (e.g., fluoro or trifluoromethyl groups) to enhance membrane permeability .
- Click chemistry : Azide-alkyne cycloaddition to append triazole moieties for anticancer screening .
Q. How can computational modeling predict biological activity?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .
- QSAR models : Train on datasets of pyrimidinone derivatives with known IC₅₀ values to predict cytotoxicity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM) .
Q. What methods address reproducibility challenges in scaled-up synthesis?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
- DoE (Design of Experiments) : Optimize variables (temperature, catalyst ratio) via response surface methodology .
- PAT (Process Analytical Technology) : Real-time Raman spectroscopy to monitor crystallization .
Q. How can conflicting spectral data be reconciled during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., diastereotopic methylene protons) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl connectivity .
- Comparative crystallography : Cross-validate with CCDC structures (e.g., pyrimidinone derivatives in CCDC 1893721) .
Methodological Tables
Q. Table 1. Comparative Catalytic Systems for Synthesis
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| ZnCl₂ | n-heptane/toluene | 78–82 | |
| TsOH | Ethanol | 65–70* | |
| FeCl₃ | DMF | 60–65 | [Hypothetical] |
| *Yield for glycosylated derivative. |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 5.4 (C₄-H, d, J=3.1 Hz) | |
| ¹³C NMR | δ 165.2 (C=O) | |
| IR | 1695 cm⁻¹ (C=O stretch) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
